molecular formula C15H17NO B180176 4-(4-methoxyphenyl)-N,N-dimethylaniline CAS No. 18158-44-6

4-(4-methoxyphenyl)-N,N-dimethylaniline

Cat. No. B180176
CAS RN: 18158-44-6
M. Wt: 227.3 g/mol
InChI Key: CAKARNYYOCINPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-methoxyphenyl)-N,N-dimethylaniline is an organic compound. It is a phenol with a methoxy group in the para position . It is a colorless solid and is used in dermatology and organic chemistry . It is also known as Mequinol, MeHQ, or 4-methoxyphenol .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-aminothiophenol and 4-methoxybenzaldehyde were cyclized under microwave irradiation and solvent-free conditions to synthesize 2-(4-methoxyphenyl)benzo[d]thiazole . Another study reported the synthesis of 9,10-bis(4-methoxyphenyl)anthracene via a Suzuki coupling reaction .


Molecular Structure Analysis

The molecular structure and vibrational frequencies of similar compounds have been investigated using ab initio (HF) and density functional theory methods (BLYP, B3LYP, B3PW91, and mPW1PW91) implementing the standard 6–311G (d,p) basis set . The optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, Mulliken population analysis have been studied .


Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied. For instance, the energy difference between the lowest unoccupied molecular orbital (LUMO) and highest occupied molecular orbital (HOMO) was calculated as -4.95 eV for 2-(4-methoxyphenyl)-benzothiazole . A large HOMO–LUMO gap means low reactivity in chemical reactions, indicating the high stability of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, 4-methoxyphenol has a density of 1.113 g/cm^3, a melting point of 55-57 °C (lit.), and a boiling point of 243 °C (lit.) .

Safety And Hazards

The safety data sheet for 4-methoxyphenol indicates that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, is toxic to aquatic life, and has long-lasting effects on aquatic life .

Future Directions

Future research could focus on the synthesis of new hybrid compounds using 4-(4-methoxyphenyl)-N,N-dimethylaniline as a starting material. The potency of cytotoxic activity of these new compounds against diseases like cancer could be studied in silico using computational approaches .

properties

IUPAC Name

4-(4-methoxyphenyl)-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-16(2)14-8-4-12(5-9-14)13-6-10-15(17-3)11-7-13/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKARNYYOCINPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001247348
Record name 4′-Methoxy-N,N-dimethyl[1,1′-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001247348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methoxyphenyl)-N,N-dimethylaniline

CAS RN

18158-44-6
Record name 4′-Methoxy-N,N-dimethyl[1,1′-biphenyl]-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18158-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4′-Methoxy-N,N-dimethyl[1,1′-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001247348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.